ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate
Description
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a heterocyclic compound featuring a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with three distinct functional groups:
- Position 1: A furan-2-carbonyl group, introducing electron-withdrawing and aromatic character.
- Position 3: A thiophen-2-yl moiety, contributing sulfur-based electronic effects and planar geometry.
The pyrazoline scaffold is known for conformational rigidity and bioactivity in medicinal chemistry, while the thiophene and furan rings enhance π-π stacking interactions in biological targets. The ethyl acetate ester may serve as a prodrug moiety, facilitating membrane permeability .
Properties
IUPAC Name |
ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-27-21(25)14-29-18-8-4-3-7-15(18)17-13-16(20-10-6-12-30-20)23-24(17)22(26)19-9-5-11-28-19/h3-12,17H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVSLIOENCEELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the furan and thiophene rings: These can be incorporated through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for esterification and hydrolysis, and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science:
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and thiophene rings can interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole/Thiophene Hybrids
Compound 7a/7b (): These derivatives feature pyrazole rings linked to thiophene or cyano-thiophene groups. Unlike the target compound, they lack the furan-carbonyl substituent and dihydropyrazoline core.
Compound 5 (): A pyrazole-phenylpropanedione hybrid. While it shares a pyrazole core, the replacement of thiophene and furan with phenyl and ketone groups alters electronic properties, reducing sulfur-mediated interactions and increasing hydrophobicity .
Dihydropyrazole Derivatives with Thiazole/Acetate Moieties
Dihydropyrazole-thiazole hybrids (): Synthesized via reactions with ethyl chloroacetoacetate, these compounds incorporate thiazole rings instead of thiophene. However, fluorophenyl substituents (e.g., in 9c) introduce steric and electronic effects distinct from the target compound’s furan-thiophene system .
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate (): This fluorinated thiazole-pyridine hybrid demonstrates how electron-withdrawing groups (e.g., CF₃) increase metabolic stability but reduce solubility compared to the target compound’s thiophene-furan system .
Substituted Pyrazole Esters with Aromatic Moieties
Ethyl {5-[(Z)-...]acetate (): Features a hydrazono-methyl bridge and trifluoromethylpyrazole group.
Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (): These multi-heterocyclic compounds (e.g., 9a–9e) exhibit broad bioactivity due to triazole-thiazole synergy. However, their larger molecular weight (>500 Da) may limit bioavailability compared to the more compact target compound .
Comparative Data Table
Research Implications
- Electronic Profile : The target compound’s furan-thiophene combination balances electron-withdrawing and donating effects, optimizing interactions with redox-sensitive targets like kinases or cytochrome P450 enzymes .
- Metabolic Stability : The ethyl acetate ester may prolong half-life compared to carboxylic acid derivatives, as seen in fluorinated analogues () .
- Synthetic Flexibility : The dihydropyrazole core allows modular substitution, enabling tuning for specific targets, as demonstrated in ’s thiazole derivatives .
Biological Activity
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a furan ring, thiophene moiety, and a pyrazole derivative. Its molecular formula is with a molecular weight of approximately 358.43 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: COX Inhibition Potency of Related Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Ethyl 2-{...} | 0.034 | 0.052 | 1.53 |
| Compound A | 0.020 | 0.040 | 2.00 |
| Compound B | 0.025 | 0.045 | 1.80 |
In a carrageenan-induced rat paw edema model, ethyl 2-{...} exhibited significant reduction in paw swelling, demonstrating its anti-inflammatory efficacy comparable to standard drugs like diclofenac sodium .
2. Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays against different cancer cell lines. The results indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: In Vitro Evaluation Against Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) showed that treatment with ethyl 2-{...} led to a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induces oxidative stress and activates caspase pathways, leading to programmed cell death .
The biological activity of ethyl 2-{...} can be attributed to several mechanisms:
- COX Inhibition : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- Apoptosis Induction : The activation of caspases and subsequent apoptotic signaling pathways contribute to its anticancer effects.
- Antioxidant Properties : The furan and thiophene rings may enhance the compound's ability to scavenge free radicals, providing additional protective effects against oxidative stress.
Q & A
Q. What are the most efficient synthetic routes for ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach includes:
- Step 1 : Cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives to form the 4,5-dihydropyrazole ring .
- Step 2 : Acylation of the pyrazole nitrogen using furan-2-carbonyl chloride under anhydrous conditions (e.g., dry dichloromethane, triethylamine catalyst) .
- Step 3 : Etherification of the phenolic intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetoxy group .
Optimization may involve solvent selection (e.g., DMF for polar intermediates) and microwave-assisted reactions to reduce time .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyrazole ring substitution pattern and ester linkage (e.g., δ 4.2–4.4 ppm for the ethyl acetate group) .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O of ester) and ~1660 cm⁻¹ (amide/furan carbonyl) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemical ambiguities in the dihydropyrazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?
Methodological steps include:
- Structural Modifications : Varying substituents on the thiophene (e.g., halogenation) or furan rings (e.g., methyl groups) to assess impact on bioactivity .
- Computational Docking : Using software like AutoDock to predict binding affinities with enzymes (e.g., cyclooxygenase-2 or acetylcholinesterase) .
- Biological Assays : Comparative testing of derivatives for anti-inflammatory or pesticidal activity (e.g., IC₅₀ values against plant pathogens) .
Example SAR table from analogous compounds:
| Derivative | Modification | Bioactivity (IC₅₀, µM) | Reference |
|---|---|---|---|
| Fluorobenzyl analog | 4-Fluorophenyl substitution | 12.3 (COX-2 inhibition) | |
| Nitro-substituted | -NO₂ at thiophene | 28.7 (Antimicrobial) |
Q. How can contradictions in reported biological data be resolved?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffer) or cell lines .
- Purity Issues : HPLC or TLC validation (>95% purity) to exclude side-product interference .
- Meta-Analysis : Cross-referencing datasets from similar pyrazole-thiophene hybrids to identify trends .
Q. What computational strategies are effective for predicting reaction pathways and optimizing yields?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in pyrazole cyclization .
- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., CuI vs. PdCl₂ for coupling reactions) .
- In Silico Screening : Virtual libraries of furan/thiophene building blocks to prioritize synthetic targets .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to control acylation sites .
- Catalytic Systems : Employ Pd-catalyzed C–H activation for selective thiophene substitution .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the 5-position of pyrazole .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent biological activities?
Example: this compound vs. its fluorinated analog:
- Steric Effects : Fluorine’s small size enhances target binding, while bulkier groups reduce permeability .
- Electronic Effects : Electron-withdrawing substituents (e.g., -NO₂) may increase oxidative stability but reduce solubility .
- Experimental Validation : Perform side-by-side assays under identical conditions to isolate structural contributors .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, inert atmosphere) to mitigate batch-to-batch variability .
- Data Transparency : Share raw spectral data and crystallographic CIF files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
